2-Chloro-N,N-dimethylaniline
Description
Overview and Significance in Chemical Research
2-Chloro-N,N-dimethylaniline serves as a significant reagent and precursor in the synthesis of more complex molecules. guidechem.com Its primary importance lies in its utility as a building block for creating a variety of organic compounds, including dyes and materials for pharmaceutical research. guidechem.comnih.gov The presence of the chloro- and dimethylamino- groups on the aromatic ring makes it a versatile substrate for numerous chemical transformations.
The compound is particularly relevant in the study of halogenated aromatic compounds, which are crucial components in many biologically active molecules and industrial materials. nih.gov Research involving halogenated diarylacetylenes, for instance, has utilized N,N-dimethylaniline derivatives to synthesize compounds that show potential in repressing the expression of specific genes in cancer cells. nih.gov Furthermore, its synthesis and reactions contribute to the development of new methodologies in organic chemistry, particularly for achieving regioselective functionalization of aromatic rings. nih.gov
Historical Context of Aniline (B41778) Derivatives in Chemical Synthesis
The history of aniline and its derivatives is central to the development of modern chemistry. Aniline (C₆H₅NH₂) was first isolated in 1826 through the distillation of indigo. britannica.com It became an industrially vital commodity, forming the foundation for the synthetic dye industry. britannica.comwikipedia.org The simple structure of aniline, featuring a reactive amino group attached to a stable phenyl ring, allows for a wide range of chemical modifications. wikipedia.orgresearchgate.net
In the mid-20th century, the study and production of halogenated aniline derivatives expanded significantly. These compounds became key intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. sci-hub.seontosight.ai The ability to introduce halogen atoms at specific positions on the aniline ring allowed chemists to fine-tune the electronic properties and reactivity of the molecule, leading to the creation of a vast library of derivatives with diverse applications. wikipedia.org This historical development established the groundwork for utilizing specifically substituted anilines, like this compound, as specialized building blocks in synthesis.
Role of this compound in Modern Organic Chemistry
In contemporary organic chemistry, this compound is valued as a versatile intermediate. Aryl halides, such as this compound, are critically important starting materials for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov
A significant advancement in its synthesis is the regioselective ortho-chlorination of N,N-dimethylaniline. nih.gov A modern method involves the oxidation of N,N-dimethylaniline to its N-oxide, followed by treatment with thionyl chloride. This process preferentially yields this compound, demonstrating a high degree of regioselectivity that is often difficult to achieve with traditional electrophilic aromatic substitution methods on electron-rich anilines. nih.gov This synthetic route provides a practical and convenient way to access ortho-chlorinated anilines, which are valuable precursors for more complex molecular architectures. nih.gov
The compound is also used as a precursor in the synthesis of triarylmethane dyes, which have applications as redox indicators. wikipedia.orgcdnsciencepub.com Its structural motif is found in compounds investigated for medicinal chemistry applications, highlighting its role as a scaffold in the development of new chemical entities. nih.gov
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 2,6-Dimethylaniline (B139824) |
| 2-Chloro-N-(2,6-dimethylphenyl)acetamide |
| This compound |
| 4-chloroaniline |
| Acetanilide |
| Aniline |
| Azobenzene |
| Benzenediazonium tetrafluoroborate |
| Benzothiazole |
| Chlorobenzene |
| Crystal violet |
| Cyclohexylamine |
| Malachite green |
| Monomethylaniline |
| Nitrobenzene (B124822) |
| Nitrosobenzene |
| p-Aminophenol |
| Tetryl |
| Thionyl chloride |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-10(2)8-6-4-3-5-7(8)9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCPXCIPVQJVDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40220088 | |
| Record name | Aniline, o-chloro-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40220088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698-01-1 | |
| Record name | 2-Chloro-N,N-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline, o-chloro-N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aniline, o-chloro-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40220088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-CHLORO-N,N-DIMETHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0R3P6H8FE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ANILINE, O-CHLORO-N,N-DIMETHYL- | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2719 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies for 2 Chloro N,n Dimethylaniline
Direct Halogenation Approaches
Direct halogenation involves the introduction of a chlorine atom onto the aromatic ring of N,N-dimethylaniline in a single synthetic step. These methods often contend with challenges of regioselectivity, as the powerful activating and ortho-, para-directing dimethylamino group can lead to a mixture of chlorinated products.
Regioselective Chlorination of N,N-dimethylaniline
Achieving regioselective chlorination at the ortho-position of N,N-dimethylaniline is a key synthetic challenge. The electronic properties of the dimethylamino substituent strongly favor substitution at both the ortho and para positions. Consequently, various reagents and conditions have been explored to enhance the yield of the desired 2-chloro isomer over the 4-chloro byproduct.
A notable method for achieving high ortho-selectivity involves the initial oxidation of N,N-dimethylaniline to its N-oxide. Subsequent treatment with thionyl chloride (SOCl₂) preferentially yields 2-Chloro-N,N-dimethylaniline. nih.gov This approach can achieve a yield of approximately 70% for the desired ortho-chlorinated product. This process demonstrates a high degree of regioselectivity, which can be difficult to obtain through conventional electrophilic aromatic substitution on electron-rich anilines. nih.gov
N-Chlorosuccinimide (NCS) is a common reagent for the chlorination of activated aromatic rings. beilstein-journals.org When N,N-dimethylaniline is treated with NCS, it typically produces a mixture of ortho- and para-chlorinated isomers. Research has shown that the chlorination of N,N-dimethylaniline with NCS results in a 43% yield of this compound and a 39% yield of 4-Chloro-N,N-dimethylaniline. researchgate.net While this method provides a direct route to the target compound, the formation of a significant amount of the para-isomer necessitates purification to isolate the 2-chloro product.
| Product | Yield (%) |
|---|---|
| This compound | 43 |
| 4-Chloro-N,N-dimethylaniline | 39 |
Hypervalent iodine(III) reagents have emerged as effective tools for the halogenation of organic compounds. One such reagent, 1-chloro-1,2-benziodoxol-3-one, has been utilized for the practical and efficient chlorination of various arenes and nitrogen-containing heterocycles. acs.org These reagents are noted for being easy to prepare, recyclable, and stable in air and moisture. While the broader application for chlorinating aromatic systems is established, specific yield data for the direct ortho-chlorination of N,N-dimethylaniline to form this compound using this class of reagents requires further detailed investigation.
N-Chloro-N-methoxybenzenesulfonamide has been developed as a specific chlorinating agent. acs.org This class of reagents offers an alternative to more traditional chlorinating agents for the functionalization of aromatic compounds. However, detailed research findings and specific product yield ratios for its reaction with N,N-dimethylaniline to produce the 2-chloro isomer are not extensively documented in broad literature.
Electrophilic Chlorination Studies
Studies into the electrophilic chlorination of N,N-dimethylaniline aim to understand the factors that influence the ratio of ortho to para substitution. The high electron-donating capacity of the dimethylamino group makes the aromatic ring highly susceptible to electrophilic attack, leading to rapid reactions but often poor regioselectivity.
Competitive reaction studies provide insight into the relative reactivity of different positions on the aniline (B41778) ring and the chlorinated products themselves. For instance, it has been observed that 4-Chloro-N,N-dimethylaniline is more reactive than the 2-chloro isomer in a competitive reaction with molecular chlorine. researchgate.net However, when N-chlorosuccinimide is used as the chlorinating agent, the two isomers react at approximately the same rate. researchgate.net
Furthermore, in reactions designed for fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) in a ZrCl₄ system, competitive chlorination of the aromatic ring can occur. researchgate.net This highlights the fine balance between different halogenation pathways that can exist under specific reaction conditions.
| Chlorinating Agent | Relative Reactivity |
|---|---|
| Molecular Chlorine | 4-chloro isomer > 2-chloro isomer |
| N-Chlorosuccinimide (NCS) | 4-chloro isomer ≈ 2-chloro isomer |
Synthesis via Aniline N-Oxides
A significant route for the synthesis of this compound involves the deliberate oxidation of an N,N-dialkylaniline to its corresponding N-oxide, followed by a halogenation step that also regenerates the tertiary amine. This approach leverages the unique reactivity of the N-oxide functionality to direct chlorination to the aromatic ring.
The treatment of N,N-dialkylaniline N-oxides with thionyl chloride provides a direct method for the introduction of a chlorine atom onto the aromatic ring. This reaction is particularly notable for its ability to favor the formation of the ortho-chlorinated product, this compound. The general transformation involves reacting the corresponding N,N-dimethylaniline N-oxide with thionyl chloride, which acts as both the chlorinating agent and an activator of the N-oxide.
A key feature of the halogenation of N,N-dimethylaniline N-oxides with thionyl chloride is its pronounced regioselectivity. The reaction predominantly yields the 2-chloro isomer over the 4-chloro isomer. Research has shown that the ratio of these isomers can be influenced by the substitution pattern on the aniline ring. For the parent N,N-dimethylaniline N-oxide, a significant preference for the 2-chloro product is observed. This selectivity is a valuable aspect of this synthetic method.
Table 1: Regioselectivity of Chlorination of Substituted N,N-Dimethylaniline N-Oxides with Thionyl Chloride
| Substrate (N,N-Dimethylaniline N-Oxide Derivative) | 2-Chloro Product | 4-Chloro Product | Ratio (2-Cl:4-Cl) |
|---|---|---|---|
| N,N-dimethylaniline N-oxide | This compound | 4-Chloro-N,N-dimethylaniline | 3.6 : 1 |
| 3-Methoxy-N,N-dimethylaniline N-oxide | 2-Chloro-3-methoxy-N,N-dimethylaniline | 4-Chloro-3-methoxy-N,N-dimethylaniline | 6.6 : 1 |
| 3-Methyl-N,N-dimethylaniline N-oxide | 2-Chloro-3-methyl-N,N-dimethylaniline | 4-Chloro-3-methyl-N,N-dimethylaniline | 6.7 : 1 |
While the complete mechanistic details of the reaction between N,N-dialkylaniline N-oxides and thionyl chloride are still an area of active investigation, the proposed pathway involves initial activation of the N-oxide by thionyl chloride. The oxygen atom of the N-oxide attacks the sulfur atom of thionyl chloride, leading to the formation of an adduct. This is followed by the elimination of sulfur dioxide and a chloride ion. The resulting intermediate is a highly reactive species that facilitates the electrophilic chlorination of the aromatic ring, preferentially at the ortho position. The final step involves the regeneration of the N,N-dimethylamino group. The inherent weakness of the N-O bond in the aniline N-oxide is a critical factor in enabling this transformation under relatively mild conditions.
Halogenation of N,N-Dialkylaniline N-Oxides with Thionyl Halides
Methylation Strategies
An alternative synthetic approach to this compound involves the direct methylation of a pre-functionalized aniline, namely 2-chloroaniline (B154045). This strategy focuses on the formation of the N,N-dimethylamino group as the final key step.
The introduction of two methyl groups onto the nitrogen atom of a substituted aniline is a common transformation in organic synthesis. Various methylating agents can be employed for this purpose, with an increasing emphasis on greener and more selective reagents.
Dimethyl carbonate (DMC) has emerged as an environmentally benign and effective methylating agent for the N,N-dimethylation of anilines. This method avoids the use of more hazardous traditional methylating agents like methyl halides or dimethyl sulfate. The reaction of a substituted aniline with DMC, typically in the presence of a catalyst, can selectively yield the corresponding N,N-dimethylaniline derivative.
Table 2: N,N-Dimethylation of Substituted Anilines with Dimethyl Carbonate
| Substrate | Product | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| Aniline | N,N-dimethylaniline | 160 | 99.5 |
| 3-Chloroaniline | N,N-dimethyl-3-chloroaniline | 300 | 95.2 |
| 4-Chloroaniline | N,N-dimethyl-4-chloroaniline | 300 | 97.2 |
| 2-Chloroaniline | This compound | 300 | 42.1 |
N,N-Dimethylation of Substituted Anilines
Catalytic Systems for Methylation (e.g., Onium Salts, Pd/In2O3)
The N-methylation of anilines is a fundamental transformation in organic synthesis. Catalytic systems involving onium salts and palladium-indium oxide composites have been explored for this purpose.
Onium Salts: Trialkylammonium salts, particularly N,N,N-trimethylanilinium salts, can serve as methylating agents. nih.gov Mechanistic studies on the thermal degradation of these salts indicate that they can decompose to produce a methyl halide (e.g., methyl iodide) and the parent aniline. nih.gov This in situ generated methyl halide is the key reactive species in subsequent methylation reactions. The stability and reactivity of the anilinium salt are influenced by factors such as the counterion and substituents on the aromatic ring. For instance, studies have shown that the anilinium iodide salt with a 3-bromo substituent provides near-quantitative conversion in the methylation of 4-nitrophenol. nih.gov The trend for methylation ability among halide salts correlates with their thermal degradation in solution, with chloride salts sometimes showing higher conversions than bromide or iodide counterparts. nih.gov
Pd/In2O3 Catalytic System: A solid catalyst composed of palladium supported on indium oxide (Pd/In2O3) has been shown to be highly effective for the N-methylation of aromatic amines. researchgate.net This system utilizes formic acid as a source of both carbon and hydrogen, proceeding through a formylation/transfer hydrogenation pathway without requiring any additives. researchgate.net The Pd/In2O3 catalyst demonstrates excellent activity and selectivity. For example, in the methylation of 4-fluoro-N-methylaniline, the Pd/In2O3 catalyst achieved a 94% yield of the desired N,N-dimethylated product. researchgate.net The catalyst also shows good reusability, maintaining full conversion and selectivity over multiple runs after being annealed under air. researchgate.net
Table 1: Performance of Pd/In2O3 Catalyst in N-Methylation
| Substrate | Product | Yield (%) |
|---|
Synthesis from Nitrobenzenes with Carbon Dioxide and Water
A novel and environmentally conscious strategy for synthesizing N,N-dimethylanilines involves the electrocatalytic N,N-dimethylation of nitrobenzenes using carbon dioxide (CO2) as a renewable C1 source and water as a hydrogen source. nih.govresearchgate.netnih.gov This process combines an electrochemical reaction with a thermal reaction under ambient conditions. nih.gov
The key components of this system are a specially designed electrocatalyst, Pd/Co–N/carbon, and a thermal co-catalyst, 1-amino-methylphosphonic acid (AMPA). nih.govnih.gov The reaction takes place in an acetonitrile (B52724) (MeCN) solution with 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Bmim]Tf2N) acting as the supporting electrolyte. nih.gov
In this process, the Pd/Co–N/carbon catalyst first facilitates the rapid reduction of the nitrobenzene (B124822) substrate to the corresponding aniline. nih.gov Subsequently, the electrocatalyst and the thermal catalyst (AMPA) work in concert to achieve the N,N-dimethylation of the aniline intermediate. nih.gov This method has been successfully applied to a range of substituted nitrobenzenes, affording the desired N,N-dimethylaniline products in high yields. nih.govresearchgate.net
Table 2: Electrocatalytic N,N-Dimethylation of Various Substituted Nitrobenzenes
| Substrate | Product | Yield (%) |
|---|---|---|
| Nitrobenzene | N,N-dimethylaniline | 92 |
| 4-Methylnitrobenzene | N,N,4-trimethylaniline | 90 |
| 4-Methoxynitrobenzene | 4-Methoxy-N,N-dimethylaniline | 88 |
| 2-Chloronitrobenzene | This compound | 85 |
Reaction Conditions: Pd/Co–N/carbon electrocatalyst, AMPA thermal co-catalyst, MeCN solvent, [Bmim]Tf2N electrolyte, ambient temperature. nih.gov
Alternative Synthetic Pathways
Alternative methods focus on the synthesis of analogous compounds or utilize different fundamental reaction types to achieve N,N-dimethylation.
Amination of 2-Chloro-benzyl Bromide for Analogous Compounds
The amination of aryl halides and bromides serves as a route to analogous amine-containing structures. While not a direct synthesis of this compound, the reactions of 2-chlorobenzyl bromide (α-bromo-2-chlorotoluene) are relevant for producing structurally similar compounds. tcichemicals.com Nickel-catalyzed amination provides an effective method for coupling aryl chlorides and bromides with primary aliphatic amines. acs.org For example, a single-component Ni(0) complex ligated by BINAP can catalyze the amination of various aryl chlorides, including chloroanisole and chloropyridines, with primary amines at moderate temperatures (50-80 °C). acs.org Kinetic studies show the reaction is first order in both the catalyst and the aryl halide. acs.org This methodology could be applied to substrates like 2-chlorobenzyl bromide to synthesize N-alkyl-2-chlorobenzylamines, which are analogs of the target compound.
Reductive Amination Methods for N,N-dimethylaniline
Reductive amination is a widely used and direct method for preparing amines from carbonyl compounds. wikipedia.org To synthesize N,N-dimethylaniline and its derivatives, this method typically involves the reaction of an aniline with a source of formaldehyde (B43269) to form an intermediate iminium ion, which is then reduced in situ.
Various reducing agents can be employed for this transformation. Sodium cyanoborohydride has been a common choice, though its toxicity and cost have led to the development of alternatives. koreascience.kr Other effective reagents include sodium triacetoxyborohydride, borane (B79455) pyridine, and borohydride (B1222165) exchange resin (BER). koreascience.krorganic-chemistry.org BER, in particular, offers an efficient and less toxic option for the reductive amination of aldehydes and ketones with dimethylamine, providing excellent yields and the advantage of a simple work-up procedure. koreascience.kr The reaction can be performed under mild conditions, typically at room temperature in an ethanol (B145695) solvent. koreascience.kr This general approach is applicable for the N,N-dimethylation of a broad spectrum of primary amines, including substituted anilines. researchgate.net
Spectroscopic and Computational Analysis in Research
NMR Spectroscopy in Structure Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Chloro-N,N-dimethylaniline. Both ¹H and ¹³C NMR provide critical information for confirming the identity and purity of the compound.
In ¹H NMR spectroscopy, the protons of the two methyl groups attached to the nitrogen atom typically appear as a single, sharp singlet due to their chemical equivalence. A characteristic signal for these N-CH₃ groups is observed at a chemical shift (δ) of approximately 2.93 ppm. The aromatic protons produce a more complex multiplet pattern in the downfield region of the spectrum, characteristic of a substituted benzene (B151609) ring.
¹³C NMR spectroscopy is equally vital for structural confirmation. The spectrum will show distinct signals for the methyl carbons and the aromatic carbons. A key signal is the one corresponding to the aromatic carbon atom directly bonded to the chlorine atom, which has a characteristic chemical shift around 113.7 ppm. The signals for the other aromatic carbons provide further confirmation of the substitution pattern. Together, these spectroscopic data points allow for unambiguous confirmation of the molecule's structure.
While detailed mechanistic studies involving this compound are specific to the reactions in which it participates, NMR is a primary tool for such investigations. By tracking the changes in chemical shifts and coupling constants of the substrate, intermediates, and products over the course of a reaction, researchers can deduce reaction pathways and mechanisms.
Table 1: Characteristic NMR Data for this compound
| Nucleus | Functional Group | Approximate Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | N-CH₃ | 2.93 |
| ¹³C | Aromatic C-Cl | 113.7 |
| ¹³C | N-CH₃ | (Varies) |
| ¹³C | Aromatic C-N | (Varies) |
| ¹³C | Aromatic C-H | (Varies) |
Mass Spectrometry for Identification and Metabolite Analysis
Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and elemental composition of this compound, as well as for identifying its metabolites. When coupled with gas chromatography (GC-MS), it is also highly effective for separating and identifying trace impurities.
In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), an [M+2]⁺ peak will also be observed with an intensity of approximately one-third of the molecular ion peak, which is a characteristic signature for a monochlorinated compound. The NIST library reports prominent peaks at m/z 155, 154, and 156 for this compound. nih.gov The fragmentation pattern provides further structural information, often involving the loss of methyl groups or other fragments.
In metabolic studies, MS is crucial for identifying the products of biotransformation. The metabolism of this compound can involve processes such as N-demethylation, where one or both of the methyl groups are removed, and ring hydroxylation, where a hydroxyl group is added to the aromatic ring. These metabolic changes result in predictable mass shifts that can be detected by mass spectrometry, allowing for the identification of various metabolites in biological samples. mdpi.com
Table 2: GC-MS Data for this compound
| m/z Value | Relative Intensity | Interpretation |
|---|---|---|
| 155 | High | Molecular Ion [M]⁺ (with ³⁵Cl) |
| 156 | High | Isotope Peak, Fragment |
| 154 | Highest | Fragment Ion ([M-H]⁺) |
Note: Data sourced from NIST library entry for Aniline (B41778), o-chloro-N,N-dimethyl-. nih.gov
UV-Visible and FTIR Spectroscopy in Characterization
UV-Visible and Fourier-transform infrared (FTIR) spectroscopy are used to characterize the electronic transitions and vibrational modes of this compound, respectively.
The UV-Visible spectrum of this compound, like other substituted anilines, is characterized by absorption bands in the ultraviolet region. These absorptions are due to π → π* electronic transitions within the benzene ring. The presence of the dimethylamino group (an auxochrome) and the chloro group can cause shifts in the position and intensity of these absorption bands compared to unsubstituted benzene.
FTIR spectroscopy provides a molecular fingerprint by detecting the vibrational frequencies of the chemical bonds within the molecule. The spectrum of this compound would display several characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-N stretching vibration of the aromatic amine is also a key feature. researchgate.net The C-Cl stretching vibration will be present in the fingerprint region of the spectrum, typically at lower wavenumbers. Vibrations related to the methyl groups (C-H stretching and bending) will also be clearly visible. The absence of an N-H stretching band, which would be prominent in primary or secondary anilines, confirms the tertiary nature of the amine group. researchgate.net
Table 3: Expected FTIR Absorption Regions for this compound
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | C-H | > 3000 |
| C-H Stretch (Aliphatic) | -CH₃ | 2850-2960 |
| C=C Stretch | Aromatic Ring | 1450-1600 |
| C-N Stretch | Aryl-N | 1250-1360 |
| C-Cl Stretch | Aryl-Cl | 1000-1100 |
Computational Chemistry and Quantum-Chemical Calculations
Computational chemistry provides deep insights into the molecular properties of this compound that can be difficult to probe experimentally. Quantum-chemical calculations are employed to determine its electronic structure, optimized geometry, and other physicochemical parameters.
Computational methods are used to analyze the three-dimensional structure and conformational preferences of this compound. These analyses reveal how the substituents on the aniline ring influence its geometry and electronic distribution.
While specific gas-phase electron diffraction (GED) studies on this compound are not widely documented, this technique has been applied to the parent molecule, N,N-dimethylaniline, to determine its geometric parameters in the gas phase. researchgate.net Such studies, often combined with theoretical calculations, reveal that the Ph-NC₂ fragment is nearly planar, a conformation that is influenced by the p-π interaction between the nitrogen lone pair and the aromatic ring. researchgate.net The introduction of a chlorine atom at the ortho position would be expected to introduce steric and electronic perturbations, potentially altering the torsional angle of the dimethylamino group relative to the plane of the benzene ring.
Density Functional Theory (DFT) is a widely used computational method for the geometry optimization of molecules like this compound. arxiv.orgnih.gov Using functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can calculate the lowest energy conformation of the molecule. nih.govresearchgate.net These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles. researchgate.net For substituted anilines, DFT calculations show that the aromatic ring can be distorted from a perfect hexagon due to the electronic and steric effects of the substituents. researchgate.net The calculations can also be used to determine the rotational barrier of the N(CH₃)₂ group and the degree of pyramidalization at the nitrogen atom, which are key factors in understanding the molecule's reactivity and intermolecular interactions. researchgate.net
Table 4: Computationally Derived Properties
| Property | Method | Significance |
|---|---|---|
| Optimized Geometry | DFT (e.g., B3LYP) | Predicts bond lengths, bond angles, and dihedral angles. scispace.com |
| Vibrational Frequencies | DFT | Correlates with experimental FTIR and Raman spectra. researchgate.net |
| Electronic Properties | DFT | Determines HOMO-LUMO gap, dipole moment, and electrostatic potential. nih.gov |
| Torsional Potential | DFT, GED | Analyzes the rotation of the dimethylamino group relative to the aromatic ring. researchgate.net |
Theoretical Studies of Reaction Mechanisms
Theoretical studies of reaction mechanisms for chloro-substituted N,N-dimethylanilines primarily investigate how the electronic and steric properties of the substituents influence the reaction pathways. While specific computational studies detailing the reaction mechanisms exclusively for this compound are not extensively documented in readily available literature, general principles can be inferred from studies on related N,N-dimethylaniline derivatives. researchgate.net
Computational methods, such as Density Functional Theory (DFT), are employed to model reaction intermediates and transition states. researchgate.net These studies help elucidate the mechanisms of various reactions, including electrophilic aromatic substitution, which is common for aniline derivatives. For instance, in the chlorination of N,N-dimethylaniline, theoretical calculations can map out the potential energy surface to determine whether the reaction proceeds via a concerted or stepwise mechanism and predict the regioselectivity (i.e., substitution at the ortho, meta, or para position). acs.org
The presence of the dimethylamino group (-N(CH₃)₂) strongly activates the aromatic ring towards electrophilic attack, directing incoming electrophiles primarily to the ortho and para positions. However, the chlorine atom at the 2-position introduces competing effects. While it is an ortho, para-director, its inductive effect withdraws electron density from the ring, slightly deactivating it compared to unsubstituted N,N-dimethylaniline. pharmacyfreak.com Theoretical models can quantify these competing electronic effects and also account for the steric hindrance imposed by the ortho-chloro and dimethylamino groups, which can influence the accessibility of reactive sites and the stability of reaction intermediates. researchgate.net
Molecular Electrostatic Potential Maps and Reactivity Prediction
Molecular Electrostatic Potential (MEP) maps are powerful computational tools used to visualize the three-dimensional charge distribution of a molecule and predict its reactivity. researchgate.netmdpi.com These maps illustrate regions of a molecule that are electron-rich (negative electrostatic potential) and electron-poor (positive electrostatic potential), which are susceptible to electrophilic and nucleophilic attack, respectively. nih.gov
For a molecule like this compound, the MEP map would highlight several key features:
Negative Potential: The most electron-rich region, indicated by shades of red or yellow, is expected to be localized around the nitrogen atom of the dimethylamino group due to the presence of its lone pair of electrons. researchgate.netresearchgate.net This site is the primary center for protonation and attack by electrophiles. Negative potential would also be observed on the aromatic ring, particularly at the positions ortho and para to the strongly electron-donating dimethylamino group, although this is modulated by the chloro substituent. thaiscience.info
Positive Potential: Electron-deficient regions, shown in blue, would be located around the hydrogen atoms of the methyl groups and the aromatic ring. The chlorine atom, despite its electronegativity, can also contribute to localized potential variations. nih.gov
By analyzing the MEP map, researchers can predict the molecule's reactive behavior. The negative potential near the nitrogen atom confirms its basicity. The areas of negative potential on the aromatic ring indicate the most likely sites for electrophilic aromatic substitution. Conversely, regions of positive potential can indicate sites susceptible to attack by nucleophiles. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are used to develop mathematical models that relate the chemical structure of a compound to its biological activity or toxicity. For chloro-substituted anilines, QSAR models have been successfully developed to predict their toxicity, often attributed to a polar narcosis mechanism. uky.edu
One study assessed the toxicity of 32 different methyl- and/or chloro-substituted anilines using the Tetrahymena pyriformis population growth assay. uky.edu The toxicity was quantified as the logarithm of the inverse of the 50% inhibitory growth concentration (log IGC₅₀⁻¹). A primary QSAR model demonstrated a strong correlation between toxicity and the 1-octanol/water partition coefficient (log Kₒw), a measure of the compound's hydrophobicity. uky.edu
The regression equation for the polar narcosis model is given as: log IGC₅₀⁻¹ = 0.698 (log Kₒw) - 1.190 uky.edu
This model showed excellent correlation for 23 of the aniline derivatives. However, some derivatives, including di- and trimethylated anilines, were observed to be less toxic than predicted by this model alone. For these compounds, a more complex model incorporating the Hammett sigma constant (Σσ), which accounts for electronic effects of the substituents, provided a better fit. uky.edu
The two-descriptor model is described by the equation: log IGC₅₀⁻¹ = 0.428 (log Kₒw) + 0.733 (Σσ) - 0.828 uky.edu
These models are crucial for predicting the environmental and biological impact of substituted anilines like this compound by using calculable molecular descriptors (log Kₒw and Σσ) to estimate toxicity without extensive experimental testing. uky.edu
Interactive Data Table: QSAR Model Parameters for Substituted Anilines
| Model Descriptor | Parameter | Value | Statistic | Value |
| Model 1 (Polar Narcosis) | log Kₒw Coefficient | 0.698 | n (compounds) | 23 |
| Intercept | -1.190 | r² (correlation) | 0.931 | |
| Model 2 (Expanded) | log Kₒw Coefficient | 0.428 | n (compounds) | 30 |
| Σσ Coefficient | 0.733 | r² (correlation) | 0.919 | |
| Intercept | -0.828 |
Advanced Applications in Organic Synthesis
Precursor in the Synthesis of Complex Organic Molecules
The reactivity of 2-Chloro-N,N-dimethylaniline makes it a key building block in the production of a variety of organic compounds used across several industries. The presence of both the chloro- and dimethylamino- groups on the aromatic ring provides multiple reactive sites for functionalization, enabling its use in multi-step synthetic pathways.
The broader family of substituted anilines is recognized for its utility in medicinal chemistry, serving as precursors for the development of molecules with potential antimicrobial and anticancer properties. While specific active pharmaceutical ingredients (APIs) derived directly from this compound are not extensively detailed, its structural motifs are relevant in the investigation of new chemical entities for pharmaceutical research. For instance, related chlorinated aniline (B41778) derivatives are crucial intermediates in the synthesis of various drugs. This highlights the importance of the chloro-aniline scaffold in the generation of complex molecules for the pharmaceutical industry.
In the agricultural sector, substituted anilines and their derivatives are foundational in the synthesis of certain agrochemicals. For example, other isomers such as 3-Chloro-2-methylaniline are key intermediates in the production of widely used herbicides like Quinclorac, which is effective in controlling weeds in paddy fields. innospk.com This demonstrates the role of chlorinated anilines as a class of compounds in developing effective crop protection solutions.
This compound serves as an important intermediate in the manufacture of dyes and pigments. The core structure of N,N-dimethylaniline is fundamental to the creation of certain classes of dyes, and the introduction of a chlorine atom onto the aromatic ring can be used to modify the properties, such as the color and lightfastness, of the final product.
A significant application of N,N-dimethylaniline and its derivatives is in the synthesis of triarylmethane dyes. researchgate.net These dyes, which include well-known compounds like Malachite Green and Crystal Violet, are synthesized by reacting substituted anilines with compounds like benzaldehyde (B42025) or through the oxidation of leuco bases. researchgate.netgoogle.com this compound can function as a precursor in these reactions. The dimethylamino group activates the aromatic ring for electrophilic substitution, while the chlorine atom can influence the electronic properties and ultimately the absorption spectrum of the resulting dye molecule.
Synthesis of Dyes and Pigments
Ligand Chemistry and Coordination Compounds
The field of organometallic chemistry utilizes N-donor ligands for the synthesis of coordination compounds that have applications in catalysis and materials science. researchgate.net Derivatives of this compound are employed in the formation of specialized ligands for creating metal complexes.
Research has been conducted on the synthesis and characterization of metal complexes using the ligand 2-chloro-N,N-dimethylbenzylamine. researchgate.netiaea.org This specific ligand is synthesized via the amination of 2-chloro-benzyl bromide. iaea.orgpastic.gov.pk
The 2-chloro-N,N-dimethylbenzylamine ligand has been successfully reacted with hexacarbonyl complexes of molybdenum (Mo(CO)₆) and tungsten (W(CO)₆) to yield new organometallic compounds. iaea.orgresearchgate.net Structural analysis based on spectroscopic data, including infrared, ¹H NMR, and ¹³C NMR, has shown that the 2-chloro-N,N-dimethylbenzylamine acts as a monodentate ligand. iaea.orgpastic.gov.pk It coordinates with the metal center through its nitrogen atom, displacing one carbonyl (CO) molecule in the process to maintain charge density on the metal. iaea.org
The resulting metal complexes have the general formulas 2-chloro-N,N-dimethylbenzylamine W(CO)₅ and 2-chloro-N,N-dimethylbenzylamine Mo(CO)₅. researchgate.netiaea.org Spectroscopic data provides evidence for the structure of these complexes.
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | Key IR Frequencies (cm⁻¹) |
|---|---|---|
| 2-chloro-N,N-dimethylbenzylamine (Ligand) | 7.33 (d, H-3), 7.15 (m, H-4), 7.15 & 7.28 (m, H-5 & H-6), 3.45 (s, CH₂), 2.21 (s, N(CH₃)₂) | Not specified in detail |
| 2-chloro-N,N-dimethylbenzylamine Mo(CO)₅ (Complex) | 7.19-7.35 (m, H-3, H-5, H-6), 7.27 (s, H-4), 3.49 (s, CH₂), 2.24 (s, N(CH₃)₂) | Not specified in detail |
Role in Polymer Chemistry
A significant industrial application of aromatic tertiary amines, including this compound, is their role as promoters or accelerators in the ambient temperature curing of unsaturated polyester (B1180765) and vinyl ester resins. These resins solidify through a free-radical polymerization process, which is typically initiated by a peroxide, such as benzoyl peroxide (BPO) or methyl ethyl ketone peroxide (MEKP). organic-chemistry.orgmdpi.com
The function of this compound is to catalyze the decomposition of the peroxide initiator at room temperature. The tertiary amine reacts with the peroxide, generating free radicals much more rapidly than the peroxide would on its own. This accelerated generation of radicals initiates the cross-linking reaction between the resin and a monomer, typically styrene, leading to the formation of a rigid, cured thermoset material. organic-chemistry.org This system allows for rapid curing without the need for external heat.
The efficiency of the curing process is dependent on the concentration of the promoter and the ambient temperature. Increasing the concentration of the amine promoter or the temperature generally leads to a shorter gel time and a faster cure. For example, in BPO/DMA (dimethylaniline) systems, the degree of cure increases linearly with increases in DMA concentration and temperature. harvard.edu However, the effectiveness of dimethylaniline-type promoters can decrease at lower temperatures. researchgate.net
Table 2: Effect of Promoter Concentration and Temperature on Resin Curing
| Parameter | Condition | Effect on Curing |
|---|---|---|
| Promoter Concentration | Low (e.g., 0.05%) | Slower cure, longer gel time |
| High (e.g., 0.30%) | Faster cure, shorter gel time harvard.edu | |
| Temperature | Low (e.g., <15°C) | Reduced promoter effectiveness, slow cure researchgate.net |
| High (e.g., >25°C) | Accelerated cure, potentially reduced working time harvard.edu | |
| Initiator Type | Benzoyl Peroxide (BPO) | Commonly paired with amine promoters mdpi.com |
| MEKP / Cobalt | Alternative system, amine can be used as a co-promoter organic-chemistry.org |
Stereoselective and Regioselective Transformations
The substitution pattern of this compound provides powerful tools for controlling the selectivity of subsequent chemical transformations.
Regioselective Transformations
Regioselectivity can be achieved through two primary mechanisms. First, the existing groups on the aromatic ring direct the position of incoming electrophiles. The potent electron-donating dimethylamino group is a strong ortho-, para-director. However, with the C2 (ortho) position occupied by a chlorine atom, electrophilic aromatic substitution is strongly directed to the C4 (para) and C6 (ortho) positions.
A more precise method for achieving regioselectivity is through Directed ortho Metalation (DoM). wikipedia.orgbaranlab.org The dimethylamino group is a well-established Directed Metalation Group (DMG). organic-chemistry.orgharvard.edu It coordinates with an organolithium reagent, such as n-butyllithium, which then selectively removes a proton from the nearest ortho position. In this compound, this deprotonation occurs exclusively at the C6 position, as the C2 position is blocked. The resulting aryllithium intermediate can then react with a wide range of electrophiles, installing a new substituent specifically at the C6 position. This method offers a high degree of regiochemical control that is difficult to achieve with standard electrophilic substitution. wikipedia.org
Stereoselective Transformations
While this compound is an achiral molecule, its utility in highly regioselective reactions like DoM provides a platform for stereoselective synthesis. The introduction of a functional group at a specific position (e.g., the C6 position) can create a precursor for subsequent reactions that establish a stereocenter.
For example, the aryllithium species generated via DoM can be reacted with a chiral electrophile. The facial selectivity of this reaction can be influenced by the steric and electronic properties of both the lithiated intermediate and the electrophile, potentially leading to the formation of a single enantiomer or diastereomer in excess. This strategy, where a regioselective metalation sets the stage for a subsequent stereoselective reaction, is a powerful approach in asymmetric synthesis. wikipedia.org
Table 3: Examples of Regio- and Stereoselective Transformations
| Transformation Type | Reagents | Position of Functionalization | Selectivity Outcome |
|---|---|---|---|
| Electrophilic Aromatic Substitution | e.g., HNO₃ / H₂SO₄ | C4 (para) and/or C6 (ortho) | Regioselective, governed by directing group effects. |
| Directed ortho Metalation (DoM) | 1. n-BuLi 2. Electrophile (E+) | C6 | Highly regioselective; functionalization only ortho to the -NMe₂ group. wikipedia.orgbaranlab.org | | Potential Stereoselective Synthesis | 1. n-BuLi 2. Chiral Electrophile | C6 | The regioselective DoM step enables a potential stereoselective reaction, creating a new chiral center. wikipedia.org |
Environmental and Biological Research Aspects
Biodegradation and Environmental Fate Studies
The environmental persistence of 2-Chloro-N,N-dimethylaniline is primarily determined by its susceptibility to microbial degradation. Abiotic processes may also contribute to its transformation under specific environmental conditions.
Microbial breakdown of this compound is anticipated to be a multi-step process involving initial modifications to the N,N-dimethylamino group, followed by enzymatic attacks on the aromatic ring.
The primary and most crucial step in the microbial degradation of N,N-dialkylated anilines is N-dealkylation. This process involves the sequential enzymatic removal of the methyl groups from the nitrogen atom. Oxygenase enzyme systems are typically involved in this transformation. nih.gov Studies on structurally similar acetamide (B32628) herbicides, such as alachlor (B1666766) and butachlor, have shown that microbial degradation pathways are initiated by N-dealkylation, leading to the formation of corresponding N-dealkylated and N,N-didealkylated aniline (B41778) derivatives. nih.govmdpi.com
Therefore, the proposed initial microbial degradation steps for this compound are:
First N-demethylation: Conversion of this compound to 2-Chloro-N-methylaniline.
Second N-demethylation: Subsequent conversion of 2-Chloro-N-methylaniline to 2-Chloroaniline (B154045).
C-dealkylation, the removal of alkyl groups directly from the aromatic ring, is not considered a primary degradation pathway for this class of compounds.
As established through the N-dealkylation process, 2-Chloroaniline is a key intermediate in the microbial degradation pathway. The fate of this chloroaniline metabolite has been documented in various bacterial species. Microorganisms such as Moraxella sp. have been shown to utilize 2-chloroaniline as a source of carbon and nitrogen. asm.org
The central mechanism for the further degradation of chloroanilines involves dioxygenase enzymes that hydroxylate the aromatic ring to form a chlorocatechol . plos.org Specifically, 2-Chloroaniline is converted to 3-chlorocatechol . asm.org This intermediate is then susceptible to enzymatic ring cleavage, which can proceed via two main routes:
Ortho-cleavage pathway: The aromatic ring of the catechol is broken between the two hydroxyl groups.
Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups. nih.govnih.gov
Following ring fission, the resulting aliphatic intermediates are further metabolized and funneled into the central metabolic cycles of the microorganism. nih.gov
Specific data on the abiotic hydrolysis of this compound under typical environmental conditions are not extensively documented. Generally, the C-N bond in aromatic amines is relatively stable against hydrolysis. However, other abiotic processes can lead to transformation. For instance, studies on the parent compound, 2-chloroaniline, have shown that it can undergo photo-induced decomposition in aqueous solutions when exposed to UV light, leading to the formation of chloride and ammonium (B1175870) ions. sigmaaldrich.com
Environmental parameters significantly affect the rate of both microbial and abiotic degradation of chloroanilines. While specific kinetic data for this compound are scarce, general principles can be applied from related compounds.
Microbial activity is highly dependent on pH and temperature. Optimal degradation of p-chloroaniline by Pseudomonas sp. CA-1 was observed at a slightly alkaline pH of 8. nih.gov For abiotic processes, temperature is a critical factor; an increase in temperature generally accelerates reaction rates, including abiotic dechlorination processes in anaerobic environments. nih.gov
| Condition | Influence on Microbial Degradation | Influence on Abiotic Degradation |
|---|---|---|
| pH | Optimal rates typically occur in the neutral to slightly alkaline range (pH 7-8) for many bacterial strains. nih.gov Extreme pH values can inhibit enzymatic activity. | Can influence the rate of chemical reactions like hydrolysis, though its effect on this specific compound is not well-documented. |
| Temperature | Degradation rates increase with temperature up to an optimum for the specific microbial population, then decline sharply. | Reaction rates (e.g., hydrolysis, reductive dechlorination) generally increase with higher temperatures. nih.gov |
Microbial Degradation Pathways
Metabolic Studies in Biological Systems
In biological systems, such as mammals, this compound is expected to undergo metabolic transformations primarily in the liver, mediated by cytochrome P450 enzymes. The metabolic pathways can be inferred from studies on the parent compound, N,N-dimethylaniline, and other substituted dimethylanilines.
The main metabolic reactions include:
N-Demethylation: Similar to microbial pathways, the primary metabolic route is the stepwise removal of methyl groups. Incubation of N,N-dimethylaniline with isolated rat hepatocytes resulted in the production of N-methylaniline and aniline. nih.gov
N-Oxidation: The nitrogen atom of the dimethylamino group can be oxidized to form N,N-dimethylaniline N-oxide. This has been identified as a metabolite of N,N-dimethylaniline in rat hepatocytes. nih.gov
Ring Hydroxylation: The aromatic ring can be hydroxylated at various positions. In vivo studies of 2,6-dimethylaniline (B139824) in rats and dogs showed that it was metabolized principally to 4-hydroxy-2,6-dimethylaniline. nih.gov
Following these initial Phase I reactions, the resulting metabolites can undergo Phase II conjugation reactions (e.g., glucuronidation) to increase their water solubility and facilitate excretion. nih.govnih.gov
In Vitro Metabolism (e.g., Guinea Pig and Rabbit Preparations)
The in vitro metabolism of N,N-dimethylaniline, the parent compound of this compound, has been investigated using tissue preparations from guinea pigs and rabbits. nih.gov Studies utilizing gas-liquid chromatography (GLC) techniques on these preparations have identified several key metabolic pathways. The research confirmed that the primary metabolic activities, such as N-demethylation, N-oxidation, and ring hydroxylation, are catalyzed by microsomal enzymes found in the liver. nih.govnih.gov
Research indicates that both guinea pig and rabbit liver microsomes are effective in metabolizing N,N-dimethylaniline. nih.gov The kinetic parameters of these metabolic processes, including the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), have been determined for both species, highlighting the efficiency of these enzymatic reactions. nih.gov While specific studies on this compound are limited, the metabolic profile of N,N-dimethylaniline provides a foundational model for understanding its chlorinated derivative's biotransformation.
Table 1: Kinetic Parameters for N,N-dimethylaniline Metabolism in Guinea Pig and Rabbit Liver Microsomes
| Metabolic Pathway | Species | Apparent Km (mM) | Vmax (nmol/mg protein/min) |
|---|---|---|---|
| N-Demethylation | Guinea Pig | 0.14 | 5.89 |
| Rabbit | 0.28 | 3.90 | |
| N-Oxidation | Guinea Pig | 0.26 | 5.00 |
| Rabbit | 0.50 | 2.50 | |
| 4-Hydroxylation | Guinea Pig | 0.17 | 0.35 |
| Rabbit | 0.40 | 0.25 |
Data derived from studies on the parent compound N,N-dimethylaniline. nih.gov
N-Demethylation and N-Oxidation as Metabolic Pathways
N-demethylation and N-oxidation are established as major routes in the metabolism of N,N-dimethylaniline and its derivatives. nih.gov These oxidative processes are primarily catalyzed by the cytochrome P-450 enzyme system located in liver microsomes. nih.govnih.gov
N-demethylation involves the removal of a methyl group from the nitrogen atom. nih.gov In the case of N,N-dimethylaniline, this process leads to the formation of N-methylaniline and formaldehyde (B43269). researchgate.net N-oxidation results in the formation of N,N-dimethylaniline-N-oxide. scilit.com Studies have shown that the N-oxide can be an intermediate in the oxidative demethylation process. scilit.com The formation of these metabolites is associated with the generation of specific spectral adducts with cytochrome P-450, indicating direct interaction with the enzyme system during catalysis. nih.gov Research using non-heme manganese catalysts has also demonstrated the oxidative demethylation of N,N-dimethylanilines, suggesting that the initial step involves an electron transfer between the amine and a high-valent oxometal species. researchgate.netmdpi.com
Ring Hydroxylation as a Metabolic Route
Alongside N-demethylation and N-oxidation, ring hydroxylation represents another, albeit comparatively minor, metabolic pathway for N,N-dimethylaniline. nih.gov This reaction involves the introduction of a hydroxyl group onto the aromatic ring of the aniline molecule. nih.gov The primary product of this pathway for N,N-dimethylaniline is N,N-dimethyl-4-aminophenol. nih.gov
The mechanism of metabolic aromatic ring hydroxylation typically proceeds through the formation of an epoxide (arene oxide) intermediate, which then undergoes rearrangement to form the stable arenol (B1447636) product. nih.gov The position of hydroxylation is influenced by the electronic and steric properties of the substituents on the aromatic ring. nih.gov For N,N-dimethylaniline, the 4-position (para-position) is the major site of hydroxylation. nih.gov This microsomal 4-hydroxylase activity has been characterized in both guinea pig and rabbit liver preparations. nih.gov
Binding to Hemoglobin and Associated Effects
Aniline derivatives, including halogenated N,N-dimethylanilines, are known to interact with hemoglobin. nih.gov Research on compounds structurally similar to this compound, such as 4-chloro-N,N-dimethylaniline-N-oxide (ClDANO), has shown that they can accelerate the formation of ferrihemoglobin (methemoglobin). nih.gov Methemoglobin is an oxidized form of hemoglobin that is incapable of binding and transporting oxygen, and its excessive formation can lead to methemoglobinemia.
Toxicological and Ecotoxicological Research
Toxicity Assessments of Aniline Derivatives
Toxicity assessments of aniline derivatives, such as the parent compound N,N-dimethylaniline and the related 2-chloroaniline, provide insight into the potential hazards of this compound. Acute exposure to these compounds can affect the central nervous system and the circulatory system. industrialchemicals.gov.auepa.gov A primary toxic effect reported for chloroanilines is the destruction of erythrocytes (hematotoxicity), leading to methemoglobinemia. industrialchemicals.gov.au
Subchronic toxicity studies on N,N-dimethylaniline in rats and mice have revealed effects on the spleen, blood, liver, and kidneys at higher exposure levels. epa.gov The spleen is a common target organ for toxicity. epa.govepa.gov
Table 2: Acute Toxicity Data for Related Aniline Compounds
| Compound | Species | Route | Value |
|---|---|---|---|
| 2-Chloroaniline | Rat | Oral (LD50) | 1016 mg/kg bw |
| 2-Chloroaniline | Rat | Dermal (LD50) | 256 mg/kg bw |
| 2-Chloroaniline | Rat | Inhalation (LC50) | >4.406 mg/L air/4 hr |
Data derived from studies on 2-chloroaniline. industrialchemicals.gov.au
Genotoxicity and Mutagenicity Studies
N,N-dialkylaminoaromatics, the chemical class that includes this compound, are recognized for their potential DNA reactivity. nih.gov Genotoxicity analyses of N,N-dimethylaniline indicate that it is a chromosome-damaging agent. nih.gov While it may be non-mutagenic in certain bacterial assays like the Ames test (at non-toxic concentrations), it has been shown to induce numerical chromosome aberrations (aneugenicity) and, at high doses, structural chromosome aberrations (clastogenicity) in mammalian cells. nih.gov
Studies on dimethylanilines suggest multiple pathways to mutagenesis. nih.gov One proposed mechanism involves metabolic activation to an N-hydroxylamine, which can form a highly reactive nitrenium ion that binds to DNA, creating mutagenic adducts. nih.gov Another potential mechanism involves the redox cycling of metabolites like aminophenols and quinone imines, which can generate reactive oxygen species (ROS) that cause oxidative damage to DNA. nih.gov
Impact on Aquatic and Terrestrial Ecosystems
To provide a contextual understanding of the potential environmental effects, this section presents data on structurally similar compounds, namely N,N-dimethylaniline and other chloroanilines. It is critical to note that this information should be interpreted with caution, as the presence and position of the chlorine atom on the aniline ring can significantly influence the toxicological profile of a substance.
Toxicity of Structurally Similar Compounds to Aquatic Organisms
Aniline and its chlorinated derivatives are known to be toxic to a wide range of aquatic organisms. The toxicity can vary significantly between different species and isomers of the compounds.
Data on N,N-dimethylaniline
Studies on N,N-dimethylaniline provide some insight into how a dimethylated aniline compound, lacking the chlorine substituent, behaves in aquatic environments.
Table 1: Aquatic Toxicity of N,N-dimethylaniline
| Species | Endpoint | Concentration (mg/L) | Exposure Time |
| Brachydanio rerio (Zebrafish) | LC50 | 0.183 - 0.186 | 96 hours |
| Pimephales promelas (Fathead minnow) | LC50 | 52.6 | 96 hours (flow-through) |
| Pimephales promelas (Fathead minnow) | LC50 | 65.6 | 96 hours |
| Poecilia reticulata (Guppy) | LC50 | 53.7 | 96 hours (semi-static) |
| Daphnia magna (Water flea) | EC50 | 5 | 48 hours |
| Desmodesmus subspicatus (Green algae) | EC50 | 340 | 96 hours |
Data on Chloroanilines
Research on other chloroaniline compounds, such as 2-chloroaniline, highlights the general toxicity of this class of chemicals to aquatic life. The position of the chlorine atom can influence the degree of toxicity.
Due to the absence of specific data for this compound, a quantitative assessment of its impact on aquatic and terrestrial ecosystems cannot be provided at this time. The data on related compounds suggest that it may pose a hazard to aquatic organisms, but dedicated studies are required to determine its specific ecotoxicological profile.
Impact on Terrestrial Ecosystems
There is a significant lack of information regarding the impact of this compound on terrestrial ecosystems. Studies on soil organisms, such as earthworms, and soil microorganisms have not been found in the available literature. For related chloroaniline compounds, there is evidence of effects on soil microbial communities, which play a crucial role in nutrient cycling and soil health. However, extrapolating these findings to this compound would be speculative without direct experimental data.
Q & A
Q. What are the optimized synthetic routes for 2-Chloro-N,N-dimethylaniline, and how can reaction yields be improved?
The synthesis of this compound is commonly achieved via the reaction of N,N-dimethylaniline N-oxide with thionyl chloride (SOCl₂) . Key parameters include solvent choice and concentration control. For instance, using dilute solutions (~1%) of N,N-dimethylaniline N-oxide in tetrahydrofuran (THF) or petroleum ether minimizes byproducts like N,N-dimethylaniline and enhances selectivity for the desired product (yield: ~70%) . Spectral validation (¹H NMR, ¹³C NMR) confirms purity, with characteristic signals at δ 2.93 ppm (N-CH₃) and 113.7 ppm (aromatic C-Cl) .
Q. What structural features of this compound are critical for its reactivity in substitution reactions?
X-ray crystallography reveals that the chlorine atom at the ortho position creates steric and electronic effects, directing electrophilic substitution to the para position. The planar aromatic ring and electron-donating dimethylamino group (-N(CH₃)₂) enhance resonance stabilization, making the compound a versatile intermediate for synthesizing heterocycles and pharmaceuticals .
Q. How can spectroscopic techniques (NMR, MS) distinguish this compound from its isomers?
- ¹H NMR : The ortho-chlorine splits aromatic protons into distinct multiplets (e.g., δ 7.35 ppm, J = 7.9 Hz) absent in para-substituted analogs.
- HRMS : The molecular ion [M+H]⁺ at m/z 156.0580 (calculated) confirms the molecular formula C₈H₁₁NCl .
- ¹³C NMR : Aromatic carbons adjacent to chlorine show downfield shifts (δ ~128–130 ppm), contrasting with meta- or para-chlorinated derivatives .
Advanced Research Questions
Q. What mechanistic pathways explain the formation of byproducts during the synthesis of this compound?
Competing pathways arise from incomplete chlorination or over-reaction. For example, using concentrated solutions of N,N-dimethylaniline N-oxide with SOCl₂ leads to symmetrical benzene adducts (mp 108.5–109°C) via dimerization. Gas chromatography (30% Carbowax column) and mass spectrometry (m/z 154, 156) are critical for identifying these impurities . Kinetic studies suggest that maintaining low temperatures (<25°C) and slow reagent addition suppresses side reactions .
Q. How does the electronic profile of this compound influence its application in synthesizing bioactive compounds?
The compound’s electron-deficient aromatic ring facilitates nucleophilic aromatic substitution (NAS) with amines or thiols, enabling access to pharmacophores. For example, coupling with benzaldehydes via Knoevenagel condensation yields α,β-unsaturated ketones, which are precursors to COX-2 inhibitors. In silico docking studies (e.g., AutoDock Vina) reveal that derivatives exhibit high binding affinity (~-9.2 kcal/mol) to cyclooxygenase enzymes .
Q. What toxicological considerations are critical when handling this compound in laboratory settings?
While classified as Group 3 (not classifiable as carcinogenic to humans) by IARC, animal studies show limited evidence of carcinogenicity (e.g., splenic sarcomas in male rats at 100 mg/kg/day). Metabolism involves N-demethylation and ring hydroxylation, generating reactive intermediates. Researchers should employ glove-box techniques and monitor for hepatic cytochrome P450 induction during in vivo studies .
Q. How do structural modifications (e.g., halogen substitution, alkyl chain length) alter the physicochemical properties of this compound derivatives?
- Halogen substitution : Replacing chlorine with bromine increases molecular weight (Δ ~80 Da) and lipophilicity (logP +0.5), enhancing blood-brain barrier permeability.
- Alkyl chains : N-alkylation (e.g., ethyl vs. methyl) reduces volatility (boiling point Δ +30°C) and improves solubility in non-polar solvents. These modifications are validated via DSC (melting point shifts) and HPLC-MS retention time analysis .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?
Impurities like N,N-dimethylaniline and chlorinated dimers co-elute in standard HPLC methods. GC-MS with a Carbowax-KOH column achieves baseline separation, while tandem MS (MRM mode) enhances sensitivity (LOQ: 0.1 ppm). Internal standards (e.g., deuterated analogs) correct for matrix effects .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
